molecular formula C21H23F2NO2 B3905031 N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide

N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide

Cat. No.: B3905031
M. Wt: 359.4 g/mol
InChI Key: ZCMXEUFPOPKGEH-AQNXPRMDSA-N
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Description

N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide: is a complex organic compound characterized by its unique structural features. This compound contains an oxane ring substituted with difluorophenyl and dimethylphenyl groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c1-12-5-4-6-13(2)21(12)20-11-18(24-14(3)25)10-19(26-20)15-7-16(22)9-17(23)8-15/h4-9,18-20H,10-11H2,1-3H3,(H,24,25)/t18-,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMXEUFPOPKGEH-AQNXPRMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CC(CC(O2)C3=CC(=CC(=C3)F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@@H]2C[C@@H](C[C@@H](O2)C3=CC(=CC(=C3)F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide typically involves multiple steps, including the formation of the oxane ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the difluorophenyl and dimethylphenyl groups through electrophilic aromatic substitution.

    Acetylation: The final step involves the acetylation of the oxane ring to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings can undergo further substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: A compound with similar functional groups but different structural features.

Uniqueness

N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and dimethylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2R,4R,6S)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)oxan-4-yl]acetamide

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